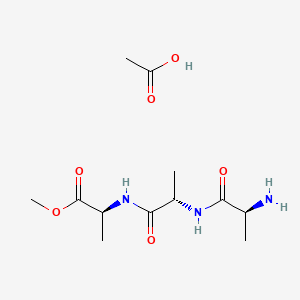

(S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate

説明

(S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate is a useful research compound. Its molecular formula is C12H23N3O6 and its molecular weight is 305.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of H-Ala-Ala-Ala-OME acetate is the pancreatic elastase . This enzyme plays a crucial role in the digestion of proteins by breaking down the peptide bonds.

Mode of Action

H-Ala-Ala-Ala-OME acetate interacts with pancreatic elastase by serving as a substrate . It undergoes enzymatic hydrolysis, which results in the breakdown of the compound and the release of the constituent amino acids.

Biochemical Pathways

The compound is involved in the proteolytic pathway . As a tripeptide, it is hydrolyzed by pancreatic elastase into individual amino acids, which can then be absorbed and utilized by the body. The breakdown of this compound also helps in the determination of the esterase and peptidase activities of pancreatic elastase .

Result of Action

The hydrolysis of H-Ala-Ala-Ala-OME acetate by pancreatic elastase results in the release of individual amino acids. These amino acids can then be absorbed and utilized by the body for various functions, including protein synthesis .

Action Environment

The action of H-Ala-Ala-Ala-OME acetate is influenced by environmental factors such as pH and temperature. For instance, the activity of pancreatic elastase, and thus the hydrolysis of the compound, would be optimal at the physiological pH and temperature of the human body . Furthermore, the compound’s solubility and stability could be affected by the presence of other substances in the environment .

生物活性

(S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate, also known by its CAS number 84794-58-1, is a compound with significant biological activity. This article explores its molecular characteristics, biological functions, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₂H₂₃N₃O₆

- Molecular Weight : 305.33 g/mol

- InChIKey : OIXCZCRTUYQFFJ-MKXDVQRUSA-N

- Structure : The compound contains multiple functional groups, including amides and esters, which contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to cancer cell biology and enzymatic inhibition.

1. Inhibition of Key Enzymes

Research has demonstrated that compounds with similar structures exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial for regulating gene expression and cell cycle progression. For instance, azumamides derived from β-amino acids showed potent inhibition of HDAC1–3, with IC50 values ranging from 14 to 67 nM . This suggests a potential role for this compound in modulating epigenetic factors in cancer therapy.

2. Effects on Cancer Cell Lines

Studies have indicated that compounds similar to this compound can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death through aberrant mitotic processes . This highlights the compound's potential as a therapeutic agent targeting specific cancer cell characteristics.

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| HDAC Inhibition | 14 - 67 nM | Potent against HDAC1–3 | |

| Induction of Multipolar Spindles | N/A | Observed in centrosome-amplified cells |

Case Study: HDAC Inhibition

A study investigating the structure-activity relationship of azumamide derivatives found that modifications in stereochemistry significantly affected their potency against HDAC enzymes. The presence of specific substituents was crucial for maintaining inhibitory activity, suggesting that this compound could be optimized for enhanced efficacy .

科学的研究の応用

Medicinal Chemistry Applications

The compound has been investigated for its role as a potential therapeutic agent due to its structural similarity to biologically active peptides. Its ability to mimic natural peptides makes it a candidate for drug development, particularly in targeting specific biological pathways.

Case Study: HSET Inhibition

Recent studies have highlighted the importance of this compound in cancer research. For instance, a high-throughput screening identified derivatives of related compounds that inhibit HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells. These inhibitors can potentially induce multipolar spindle formation, leading to cancer cell death. The structural modifications similar to those found in (S)-Methyl 2-((S)-2-((S)-2-aminopropanamido)propanamido)propanoate acetate enhance potency against HSET, demonstrating its relevance in developing new anticancer therapies .

Peptide Synthesis

This compound serves as an important building block in peptide synthesis. Its structure allows for the formation of various peptide sequences through standard coupling reactions.

The compound's ability to be modified allows it to function as a biochemical probe in cellular studies. By attaching various tags or fluorescent markers, researchers can utilize it to study protein interactions and cellular processes in real-time.

Application Example: Fluorescent Probes

Using click chemistry techniques, derivatives of this compound can be synthesized to create fluorescent probes that bind specifically to target proteins within cells. This application is critical for understanding the dynamics of protein interactions and cellular responses under various conditions .

化学反応の分析

Peptide Bond Formation

This compound serves as a key intermediate in solid-phase peptide synthesis (SPPS) through carbodiimide-mediated coupling. Key characteristics include:

Reaction Table 1: Peptide Coupling Protocols

-

HBTU/HOBt Activation : Achieves high coupling efficiency via in-situ activation of carboxyl groups, minimizing racemization (<1%) .

-

TCBOXY Reagent : Enables rapid amide bond formation with 0.3 equiv DMAP catalyst, suppressing oxazolone-mediated epimerization .

-

Copper Sulfide Method : Facilitates ultra-fast coupling in methanol at ambient temperature, ideal for acid-sensitive substrates .

Esterification and Hydrolysis

The methyl ester group undergoes selective transformations:

Reaction Table 2: Ester Functional Group Reactivity

-

Hydrolysis proceeds quantitatively at pH 12, confirmed by ¹H NMR disappearance of methyl ester singlet at δ 3.65 ppm .

-

Ethanol-based transesterification maintains stereochemical integrity (ee >99%) .

Amidation and Protecting Group Chemistry

The primary amine participates in selective acylations:

Key Observations :

-

BOC Protection : Reacts with di-tert-butyl dicarbonate in THF, achieving >95% conversion (monitored by TLC) .

-

Fmoc Deprotection : Piperidine/DMF (20% v/v) cleaves Fmoc groups in 15 min without side reactions .

-

Morpholinoacetylation : Couples with 2-morpholinoacetic acid using HATU, yielding bioactive conjugates for immunoproteasome studies .

Racemization Studies

Critical for pharmaceutical applications:

-

TCBOXY-mediated reactions show <0.5% racemization via Marfey’s analysis, outperforming traditional carbodiimides .

-

Copper-mediated methods preserve configuration due to mild conditions (pH 6.5-7.5) and absence of strong bases .

Stability and Storage

-

Thermal Stability : Decomposes above 150°C (DSC analysis) with exothermic peak at 162°C.

-

Solution Stability : Stable in DCM/DMF (1:1) for 72 hrs at -20°C (HPLC-UV monitoring) .

This compound’s versatility in peptide synthesis, combined with its configurational stability under diverse conditions, makes it indispensable for developing therapeutic peptides and enzyme inhibitors. Recent advances in coupling reagents like TCBOXY have further enhanced its utility in high-fidelity biomolecular engineering .

特性

IUPAC Name |

acetic acid;methyl (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4.C2H4O2/c1-5(11)8(14)12-6(2)9(15)13-7(3)10(16)17-4;1-2(3)4/h5-7H,11H2,1-4H3,(H,12,14)(H,13,15);1H3,(H,3,4)/t5-,6-,7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXCZCRTUYQFFJ-MKXDVQRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)OC)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84794-58-1 | |

| Record name | L-Alanine, L-alanyl-L-alanyl-, methyl ester, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84794-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-L-alanyl-L-alanyl)-O-methyl-L-alanine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。